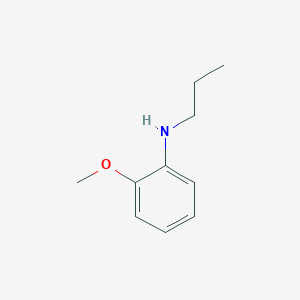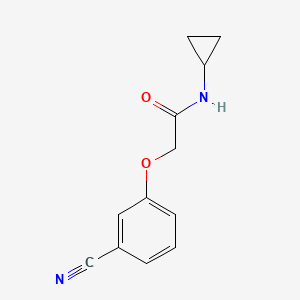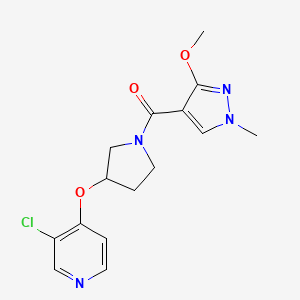![molecular formula C12H14O B2397470 5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane CAS No. 2248411-57-4](/img/structure/B2397470.png)
5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane, also known as MPOH, is a synthetic compound that has gained attention for its potential applications in scientific research. This compound is a spirocyclic lactone that has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of 5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane is not fully understood, but it has been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme that plays a role in gene expression. HDAC inhibitors have been found to have anticancer properties, and 5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of viruses. In addition, 5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane has been found to induce autophagy, a cellular process that plays a role in various physiological processes, including cell death, aging, and disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane in lab experiments is its potential as a candidate for the development of new drugs. Its antitumor, anti-inflammatory, and antiviral properties make it a promising candidate for the development of new drugs. However, one limitation of using 5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on 5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane. One area of research is the development of new drugs based on 5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane. Another area of research is the investigation of the mechanism of action of 5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane, particularly its role in inducing autophagy. In addition, further research is needed to explore the biochemical and physiological effects of 5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane can be synthesized using various methods, including the reaction of 4-methylphenylacetic acid with glyoxylic acid, the reaction of 4-methylphenylacetic acid with ethyl glyoxylate, and the reaction of 4-methylphenylacetic acid with methyl glyoxylate. The yield of the synthesis varies depending on the method used, with the highest yield reported to be 70%.
Applications De Recherche Scientifique
5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have antitumor, anti-inflammatory, and antiviral properties, making it a promising candidate for the development of new drugs. In addition, 5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane has been found to induce autophagy, a cellular process that plays a role in various physiological processes, including cell death, aging, and disease.
Propriétés
IUPAC Name |
5-(4-methylphenyl)-1-oxaspiro[2.3]hexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-9-2-4-10(5-3-9)11-6-12(7-11)8-13-12/h2-5,11H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFXYFSZCMIVOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3(C2)CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid](/img/structure/B2397387.png)



![5,5-Difluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B2397395.png)

![2-(4-Methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2397400.png)
![2-Chloro-N-[(2-ethylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2397401.png)


![2-chloro-6-fluoro-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2397405.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2397406.png)

